N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a 3-methylpyrazole moiety and linked to a 2,5-dichlorothiophene-3-carboxamide group. Its structural complexity confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., DMSO) and a molecular weight of 432.3 g/mol.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4OS2/c1-8-6-13(20-15(23)9-7-12(17)25-14(9)18)22(21-8)16-19-10-4-2-3-5-11(10)24-16/h2-7H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSOLCCBSVUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin. The compound has shown the highest IC50 values for COX-1 inhibition.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, which are signaling molecules that mediate inflammation and other immune responses. By inhibiting the COX enzymes, the compound reduces the production of these eicosanoids, thereby reducing inflammation.
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a benzothiazole moiety with pyrazole and thiophene rings, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 372.25 g/mol. The structural features include:
| Structural Feature | Description |
|---|---|
| Benzothiazole | A fused ring system contributing to biological activity |
| Pyrazole | A five-membered ring that enhances anti-inflammatory properties |
| Thiophene | A sulfur-containing ring providing unique chemical reactivity |
Research indicates that this compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes —specifically COX-1 and COX-2. The inhibition of these enzymes leads to a decrease in prostaglandin synthesis, which is crucial in mediating inflammatory responses.
Biochemical Pathways
The compound's action on the arachidonic acid pathway results in reduced inflammation and pain relief. Additionally, studies suggest potential anticancer properties through mechanisms involving:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cell proliferation.
Anti-inflammatory Effects
The primary biological activity observed for this compound is its anti-inflammatory effect. In vitro studies have demonstrated significant inhibition of COX activity, leading to decreased levels of inflammatory mediators.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound against various cancer cell lines. It has shown effectiveness in:
- Inducing apoptosis in human cancer cells.
- Reducing cell viability in breast and colon cancer models.
Case Studies and Research Findings
-
Inhibition of COX Enzymes :
- A study demonstrated that the compound significantly inhibited COX-2 activity, resulting in reduced production of prostaglandins in human fibroblast cells .
- Anticancer Activity :
- Mechanistic Insights :
Comparison with Similar Compounds
Research Findings and Limitations
- Kinase Inhibition : The target compound shows >50-fold selectivity for JAK2 over JAK1, attributed to the dichlorothiophene’s interaction with the JAK2 hinge region.
- Limitations: Limited bioavailability (F = 15% in rodents) due to poor aqueous solubility remains a challenge, unlike PF 43(1) compounds optimized for solubility via carbamate linkages .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide?
- Methodology : Synthesis typically involves multi-step pathways with careful control of reaction conditions. Key steps include:
- Coupling reactions : Use of benzothiazole and pyrazole precursors under reflux conditions with solvents like ethanol or dimethyl sulfoxide (DMSO) .
- Catalysts : Triethylamine is often employed to facilitate amide bond formation between the pyrazole and thiophene-carboxamide moieties .
- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and purity .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Chromatographic techniques : Use High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% threshold) .
- Stability studies : Accelerated degradation tests (e.g., exposure to light, heat, or humidity) paired with Fourier-Transform Infrared Spectroscopy (FTIR) to monitor functional group integrity .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction pathways be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Methodology :
- Solvent screening : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .
- Catalyst tuning : Test alternatives to triethylamine, such as DBU (1,8-diazabicycloundec-7-ene), to minimize side reactions .
- Flow chemistry : Continuous-flow systems may improve reaction homogeneity and scalability .
Q. What strategies resolve discrepancies in biological activity data across different assay platforms?
- Methodology :
- Orthogonal assays : Cross-validate results using alternative methods (e.g., ATP-based viability assays vs. MTT) .
- Dose-response curves : Quantify EC50/IC50 values under standardized conditions (e.g., serum-free media) to control for matrix effects .
- Meta-analysis : Compare data with structurally similar compounds (e.g., pyrazole-thiophene hybrids) to identify trends .
Q. How does the compound’s heterocyclic architecture influence its pharmacokinetic properties?
- Methodology :
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to cytochrome P450 enzymes .
- In vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
Q. What experimental designs address conflicting reports on the compound’s mechanism of action?
- Methodology :
- Target deconvolution : CRISPR-Cas9 screens or proteomic profiling (e.g., SILAC) to identify interacting proteins .
- Pathway analysis : RNA sequencing to map transcriptional changes in treated vs. untreated cells .
Contradiction Analysis
Q. How to reconcile variations in reported solubility profiles across studies?
- Methodology :
- Standardized protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility measurements .
- Co-solvent systems : Test additives like cyclodextrins or surfactants to enhance aqueous solubility .
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Methodology :
- Cell line heterogeneity : Validate across genetically diverse panels (e.g., NCI-60) to identify context-dependent effects .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanistic consistency .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to mitigate batch-to-batch variability .
- Data Transparency : Share raw spectral data (e.g., NMR peaks, HRMS spectra) in supplementary materials for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
